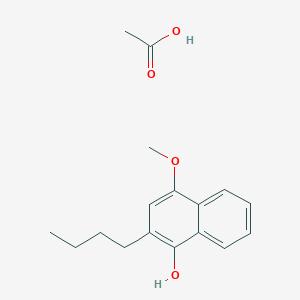

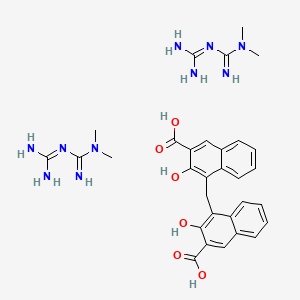

Acetic acid;2-butyl-4-methoxynaphthalen-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

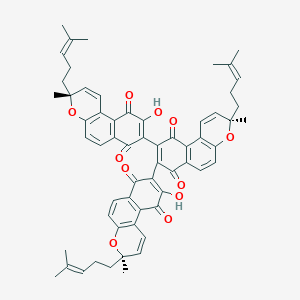

Exhibe actividad de degradación oxidativa e inhibe la liberación de lipooxigenasa y tromboxano B2 (TXB2) . Este compuesto ha demostrado un potencial significativo en la investigación científica, particularmente en los campos de la inmunología y la inflamación.

Métodos De Preparación

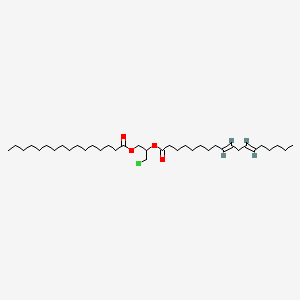

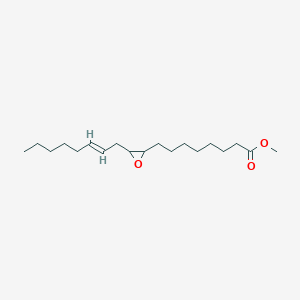

La síntesis de Bunaprolast involucra varios pasos, incluyendo la desacetilación del compuesto inicial para formar su primer metabolito, U-68,244 . El método de preparación típicamente involucra disolver 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO) para lograr una concentración de licor madre de 40 mg/mL

Análisis De Reacciones Químicas

Bunaprolast experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Exhibe actividad de degradación oxidativa.

Inhibición: Inhibe la liberación de lipooxigenasa y TXB2.

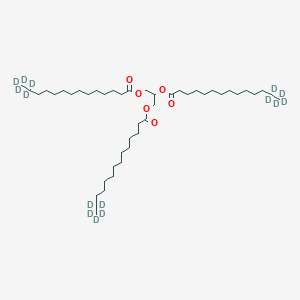

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen el ionóforo de calcio A23187, que se usa para inducir la formación de leucotrieno B4 en sangre completa humana . Los principales productos formados a partir de estas reacciones incluyen la forma semiquinona de Bunaprolast y su metabolito U-68,244 .

Aplicaciones Científicas De Investigación

Bunaprolast tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Bunaprolast ejerce sus efectos inhibiendo la producción de leucotrieno B4 en sangre completa humana. También inhibe la liberación de lipooxigenasa y tromboxano B2 . Los objetivos moleculares involucrados incluyen el leucotrieno B4 y la lipooxigenasa, que desempeñan papeles cruciales en la respuesta inflamatoria .

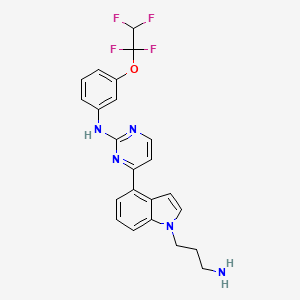

Comparación Con Compuestos Similares

Bunaprolast es único en su potente inhibición de la producción de leucotrieno B4. Compuestos similares incluyen:

AA-861: Un inhibidor de la lipooxigenasa con actividad similar a Bunaprolast.

Flurbiprofeno: Un conocido inhibidor de la ciclooxigenasa que también inhibe la liberación de tromboxano A2.

Bunaprolast destaca por su doble inhibición de leucotrieno B4 y tromboxano B2, lo que lo convierte en un compuesto valioso para la investigación en inflamación y respuesta inmunitaria.

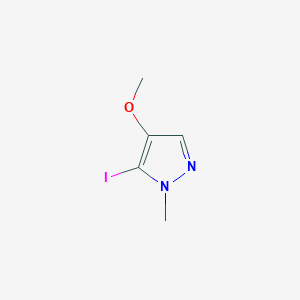

Propiedades

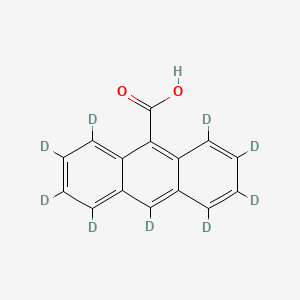

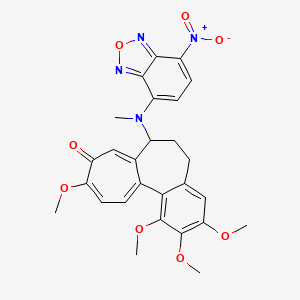

Fórmula molecular |

C17H22O4 |

|---|---|

Peso molecular |

290.4 g/mol |

Nombre IUPAC |

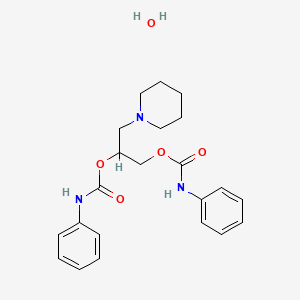

acetic acid;2-butyl-4-methoxynaphthalen-1-ol |

InChI |

InChI=1S/C15H18O2.C2H4O2/c1-3-4-7-11-10-14(17-2)12-8-5-6-9-13(12)15(11)16;1-2(3)4/h5-6,8-10,16H,3-4,7H2,1-2H3;1H3,(H,3,4) |

Clave InChI |

VODWUNYZTAYMIZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=C(C2=CC=CC=C2C(=C1)OC)O.CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)